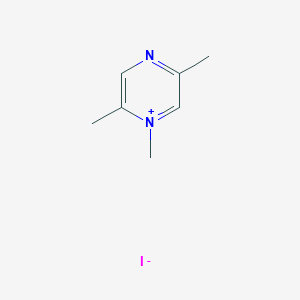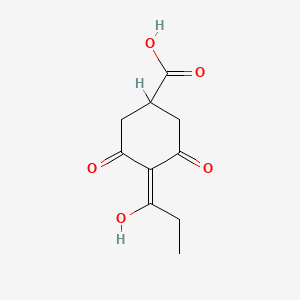
3-Hydroxy-5-oxo-4-propionylcyclohex-3-enecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-5-oxo-4-propionylcyclohex-3-enecarboxylic acid is a chemical compound with the molecular formula C10H14O6 It is known for its unique structure, which includes a cyclohexene ring with multiple functional groups, including hydroxyl, keto, and carboxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-oxo-4-propionylcyclohex-3-enecarboxylic acid typically involves the reaction of maleic anhydride with appropriate reagents under controlled conditions. One common method involves dissolving prohexadione in a mixture of methanol and water, followed by heating to reflux until complete dissolution. The solution is then cooled to room temperature to allow crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-5-oxo-4-propionylcyclohex-3-enecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form additional keto groups.
Reduction: The keto groups can be reduced to hydroxyl groups under appropriate conditions.
Substitution: The carboxyl group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alcohols or amines in the presence of catalysts can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce diols .
Aplicaciones Científicas De Investigación
3-Hydroxy-5-oxo-4-propionylcyclohex-3-enecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes.
Industry: It is used in the production of plant growth regulators and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-5-oxo-4-propionylcyclohex-3-enecarboxylic acid involves its interaction with specific molecular targets. For example, in plants, it inhibits the biosynthesis of gibberellin, a hormone that regulates growth. This inhibition occurs through the compound’s binding to enzymes involved in the gibberellin biosynthetic pathway, thereby reducing gibberellin levels and controlling plant growth .
Comparación Con Compuestos Similares
Similar Compounds
Prohexadione calcium: A calcium salt form of the compound, used as a plant growth regulator.
3,5-Dioxo-4-propanoylcyclohexane-1-carboxylate: Another structurally similar compound with similar applications.
Uniqueness
3-Hydroxy-5-oxo-4-propionylcyclohex-3-enecarboxylic acid is unique due to its specific functional groups and their arrangement on the cyclohexene ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C10H12O5 |
|---|---|
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
4-(1-hydroxypropylidene)-3,5-dioxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H12O5/c1-2-6(11)9-7(12)3-5(10(14)15)4-8(9)13/h5,11H,2-4H2,1H3,(H,14,15) |
Clave InChI |
HLVQZEMFVYGIGH-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C1C(=O)CC(CC1=O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


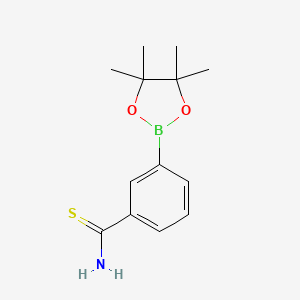
![4-[2-Hydroxy-2-[3-hydroxy-4-(10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl)pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B12506915.png)
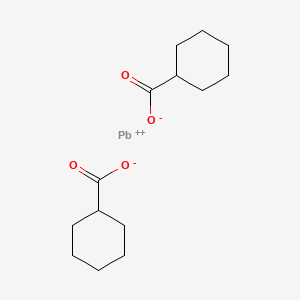
![2-[(5-Nitropyridin-2-yl)amino]-3-phenylpropan-1-ol](/img/structure/B12506919.png)
![(R)-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl](phenyl)methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12506924.png)
![N-(4-bromo-2-fluorophenyl)-2-{[3-(butan-2-yl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12506933.png)
![4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12506938.png)
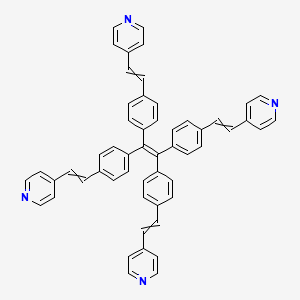
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B12506945.png)
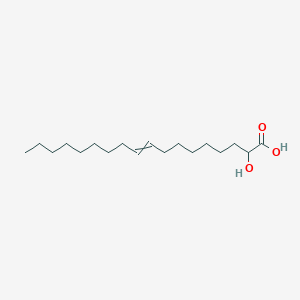
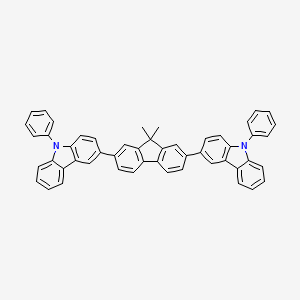
![8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3H-indole-3-carboxylate hydrochloride](/img/structure/B12506960.png)
